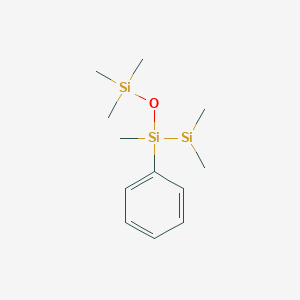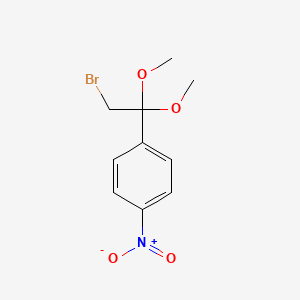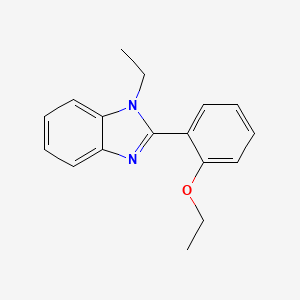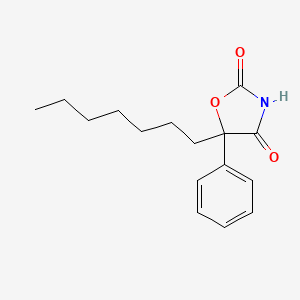
2,4-Oxazolidinedione, 5-heptyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Oxazolidinedione, 5-heptyl-5-phenyl- is a chemical compound belonging to the oxazolidinedione class. This compound is characterized by its unique structure, which includes a heptyl and a phenyl group attached to the oxazolidinedione ring. Oxazolidinediones are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- typically involves the alkylation of oxazolidinedione derivatives. One common method includes the selective N3 alkylation of oxazolidinedione with heptyl and phenyl groups under controlled conditions . The reaction conditions often involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Oxazolidinedione, 5-heptyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alkyl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinediones and oxazolidines, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4-Oxazolidinedione, 5-heptyl-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: It is investigated for its potential use in treating neurological disorders such as epilepsy.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- involves its interaction with specific molecular targets in the body. For instance, oxazolidinediones are known to inhibit T-type calcium channels in neurons, which helps in reducing the frequency of absence seizures . This inhibition raises the threshold for repetitive neuronal activity, thereby exerting its anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2,4-oxazolidinedione: Another oxazolidinedione derivative with similar anticonvulsant properties.
5,5-Diphenylimidazolidin-2,4-dione: A structurally related compound with potential anticonvulsant activity.
Uniqueness
2,4-Oxazolidinedione, 5-heptyl-5-phenyl- is unique due to its specific heptyl and phenyl substitutions, which may confer distinct pharmacological properties compared to other oxazolidinedione derivatives. These structural differences can influence its binding affinity to molecular targets and its overall efficacy in biological systems.
Properties
CAS No. |
824392-36-1 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
5-heptyl-5-phenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C16H21NO3/c1-2-3-4-5-9-12-16(13-10-7-6-8-11-13)14(18)17-15(19)20-16/h6-8,10-11H,2-5,9,12H2,1H3,(H,17,18,19) |
InChI Key |
DNWLQPSILYIWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


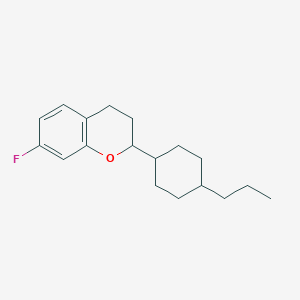
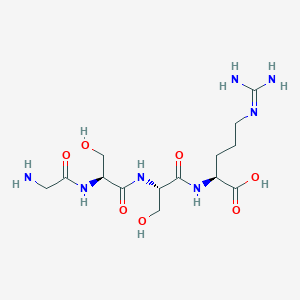
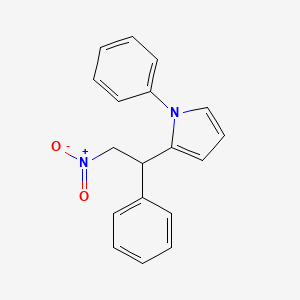
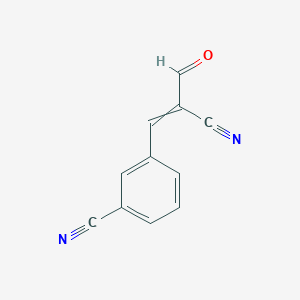
![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
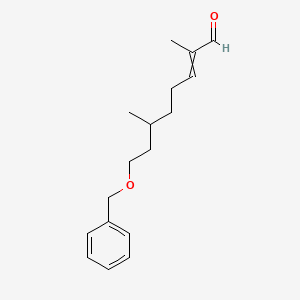
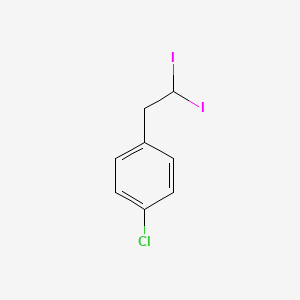
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
